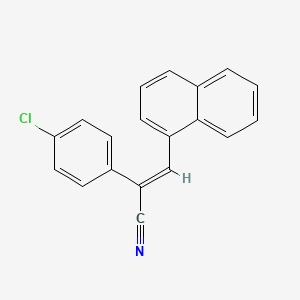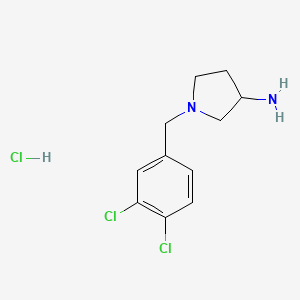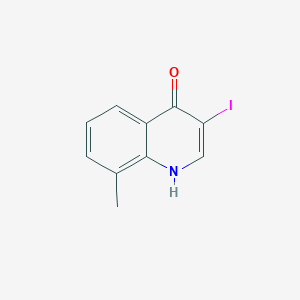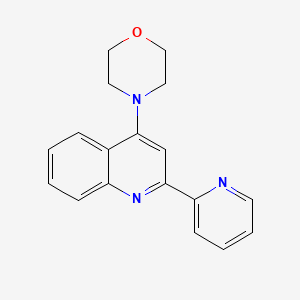
2-(4-Chlorophenyl)-3-(naphthalen-1-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氯苯基)-3-(萘-1-基)丙烯腈是一种有机化合物,其特征在于氯苯基和萘基通过丙烯腈部分连接
准备方法
合成路线和反应条件
2-(4-氯苯基)-3-(萘-1-基)丙烯腈的合成通常涉及在碱性条件下使4-氯苯甲醛与1-萘乙腈反应。该反应通常在氢氧化钠或碳酸钾等碱的存在下进行,并使用乙醇或甲醇等溶剂。将反应混合物加热至回流,并通过过滤和重结晶分离产物。
工业生产方法
在工业环境中,2-(4-氯苯基)-3-(萘-1-基)丙烯腈的生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和收率。此外,纯化步骤可能涉及先进的技术,例如柱色谱法或高效液相色谱法 (HPLC)。
化学反应分析
反应类型
2-(4-氯苯基)-3-(萘-1-基)丙烯腈可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成羧酸或酮。
还原: 还原反应可以在钯催化剂存在下使用氢气进行,导致形成相应的胺或醇。
取代: 氯苯基可以与胺或硫醇等亲核试剂发生亲核取代反应,导致形成取代的衍生物。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄),三氧化铬 (CrO₃)
还原: 氢气 (H₂) 与钯催化剂 (Pd/C)
取代: 胺 (R-NH₂),硫醇 (R-SH)
形成的主要产物
氧化: 羧酸,酮
还原: 胺,醇
取代: 具有各种官能团的取代衍生物
科学研究应用
2-(4-氯苯基)-3-(萘-1-基)丙烯腈在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块,以及各种有机反应中的试剂。
生物学: 由于其结构与某些生物活性分子相似,该化合物可用于研究生物途径和相互作用。
医药: 正在对其潜在的药理特性进行研究,例如抗炎或抗癌活性。
工业: 由于其独特的化学特性,它可用于开发新型材料,例如聚合物或染料。
作用机制
2-(4-氯苯基)-3-(萘-1-基)丙烯腈发挥作用的机制取决于其具体应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节其活性并影响细胞途径。所涉及的确切分子靶标和途径会根据其使用的具体情况而有所不同。
相似化合物的比较
类似化合物
- 2-(4-溴苯基)-3-(萘-1-基)丙烯腈
- 2-(4-甲基苯基)-3-(萘-1-基)丙烯腈
- 2-(4-甲氧基苯基)-3-(萘-1-基)丙烯腈
独特性
2-(4-氯苯基)-3-(萘-1-基)丙烯腈由于存在氯苯基,因此具有独特性,它可以影响其反应性和与其他分子的相互作用。氯苯基和萘基的组合提供了一个独特的结构框架,可以在各种化学和生物应用中加以利用。
属性
分子式 |
C19H12ClN |
|---|---|
分子量 |
289.8 g/mol |
IUPAC 名称 |
(E)-2-(4-chlorophenyl)-3-naphthalen-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C19H12ClN/c20-18-10-8-14(9-11-18)17(13-21)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-12H/b17-12- |
InChI 键 |
FVYQZSOKZIVXHI-ATVHPVEESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11840615.png)

![Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B11840624.png)
![N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine](/img/structure/B11840626.png)



![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)


